
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine: is a chemical compound with the molecular formula C9H13Cl3N4S and a molecular weight of 315.65 g/mol . This compound is characterized by the presence of a triazine ring substituted with diethylamino, methylsulfanyl, and trichloromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or chloromethyl derivatives.
Substitution: The diethylamino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the trichloromethyl group may produce dichloromethyl derivatives.
Applications De Recherche Scientifique
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Affecting DNA replication and transcription.
Modulating Cellular Pathways: Influencing signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-4-methylsulfanyl-6-(chloromethyl)-1,3,5-triazin-2-amine
- N,N-diethyl-4-methylsulfanyl-6-(bromomethyl)-1,3,5-triazin-2-amine
- N,N-diethyl-4-methylsulfanyl-6-(iodomethyl)-1,3,5-triazin-2-amine
Uniqueness
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Propriétés
Numéro CAS |
30369-48-3 |
|---|---|
Formule moléculaire |
C9H13Cl3N4S |
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13Cl3N4S/c1-4-16(5-2)7-13-6(9(10,11)12)14-8(15-7)17-3/h4-5H2,1-3H3 |
Clé InChI |
NSSORPSUOBCFAY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
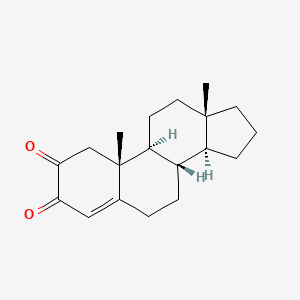
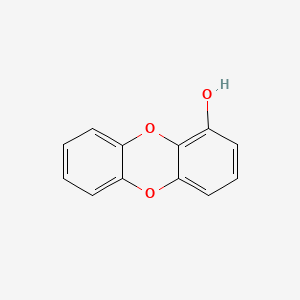
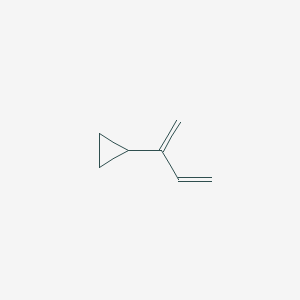
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
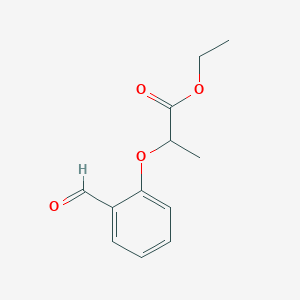
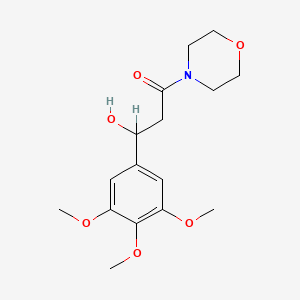
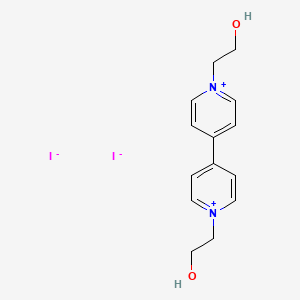
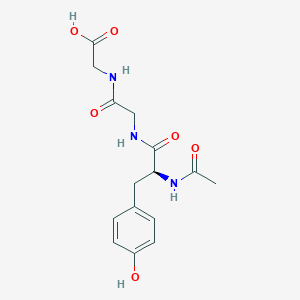
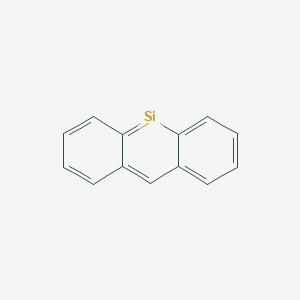
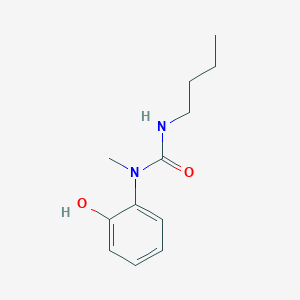
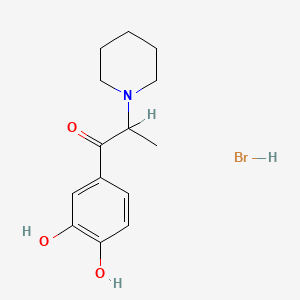
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
